Dibenzo[b,f]oxepine-10-carboxylic acid
Overview
Description
Dibenzo[b,f]oxepine-10-carboxylic acid is a chemical compound that belongs to the class of dibenzo[b,f]oxepines These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings
Mechanism of Action
Target of Action
Dibenzo[b,f]oxepine-10-carboxylic acid primarily targets microtubules . Microtubules are highly dynamic polymers that play crucial roles in cellular processes such as morphogenesis, motility, organelle and vesicle trafficking, and chromosome segregation during mitosis .
Mode of Action
The compound interacts with microtubules, potentially inhibiting their function . Microtubules are formed through the polymerization and depolymerization of αβ-tubulin heterodimers . Disruption of microtubule dynamics can lead to cell cycle arrest, which can ultimately lead to cell death .
Biochemical Pathways
The compound affects the biochemical pathways associated with microtubule dynamics . By inhibiting microtubule function, it disrupts the normal processes of cell division and growth .
Result of Action
The primary result of the compound’s action is the disruption of microtubule dynamics, leading to cell cycle arrest and potentially cell death . This makes it a potential candidate for anticancer drug development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s E/Z isomerization can be photochemically controlled using visible-wavelength light . This suggests that light conditions could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,f]oxepine-10-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the oxidative coupling of o-nitrotoluene, followed by reduction to 2,2’-diaminobibenzyl, and subsequent ring-closing via amine condensation . Another approach involves the use of substituted 2-aminophenols and substituted 2-halobenzaldehydes under basic conditions in a microwave oven . These methods provide efficient routes to the desired compound with good yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of environmentally friendly catalysts, such as iron(III) chloride, has been reported for the synthesis of dibenzo[b,f]oxepines via alkyne-aldehyde metathesis . This method offers high regio- and chemoselectivity under mild conditions, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,f]oxepine-10-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Dibenzo[b,f]oxepine-10-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing complex molecules. In biology, it is used to study the interactions of oxepine derivatives with biological targets. In medicine, dibenzo[b,f]oxepine derivatives have shown potential as microtubule inhibitors, antidepressants, anti-inflammatory agents, and antitumor compounds .
Comparison with Similar Compounds
Dibenzo[b,f]oxepine-10-carboxylic acid is structurally similar to other dibenzo[b,f]oxepine derivatives, such as dibenzo[b,f][1,4]oxazepine and dibenzo[b,f]oxepine-10,11-dione. These compounds share the oxepine ring system but differ in their substituents and functional groups . The unique structural features of this compound, such as the presence of a carboxylic acid group, contribute to its distinct chemical and biological properties.
Similar Compounds
- Dibenzo[b,f][1,4]oxazepine
- Dibenzo[b,f]oxepine-10,11-dione
- Bauhiniastatin 1
- Bauhinoxepin J
- Bulbophylol B
Properties
IUPAC Name |
benzo[b][1]benzoxepine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-15(17)12-9-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-9H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBADFKCXHGXLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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